molecular formula C10H12O3S B2603060 2-[(4-Methoxyphenyl)sulfanyl]propanoic acid CAS No. 123392-37-0

2-[(4-Methoxyphenyl)sulfanyl]propanoic acid

Cat. No.: B2603060
CAS No.: 123392-37-0
M. Wt: 212.26
InChI Key: KGMRFOXHSDWDKC-UHFFFAOYSA-N
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Description

2-[(4-Methoxyphenyl)sulfanyl]propanoic acid (CAS 123392-37-0) is a specialized small-molecule building block with significant utility in medicinal chemistry and organic synthesis. The compound features a propanoic acid framework substituted at the second carbon with a (4-methoxyphenyl)sulfanyl group, yielding the molecular formula C 10 H 12 O 3 S and a molecular weight of 212.27 g/mol . Its structure, represented by the SMILES notation CC(SC1=CC=C(OC)C=C1)C(O)=O, incorporates a thioether linkage and a carboxylic acid functional group, making it a versatile intermediate for constructing more complex molecules . This compound is of particular value in pharmaceutical research for the synthesis of potential therapeutic agents. Sulfanyl-linked structures similar to this one have been investigated as key intermediates in the development of antileukotrienic drugs, which are substances designed to inhibit the activity of inflammation-provoking leukotrienes . Furthermore, its molecular architecture makes it a candidate for creating analogs that can be screened for antiplatelet activity, specifically for inhibiting arachidonic acid-induced platelet aggregation . The chiral center at the second carbon of the propanoic acid chain also presents opportunities for research into stereoselective synthesis and the study of enantiomer-specific biological activities . Strictly for Research Use Only, this product is not intended for diagnostic, therapeutic, or veterinary applications. Proper handling procedures should be observed, and the material should be stored according to label instructions upon receipt .

Properties

IUPAC Name

2-(4-methoxyphenyl)sulfanylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3S/c1-7(10(11)12)14-9-5-3-8(13-2)4-6-9/h3-7H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGMRFOXHSDWDKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)SC1=CC=C(C=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Methoxyphenyl)sulfanyl]propanoic acid typically involves the reaction of 4-methoxythiophenol with 2-bromopropanoic acid under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the thiolate anion formed from 4-methoxythiophenol attacks the electrophilic carbon of the 2-bromopropanoic acid, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of 2-[(4-Methoxyphenyl)sulfanyl]propanoic acid follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large reactors, controlled temperature, and pressure conditions to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

2-[(4-Methoxyphenyl)sulfanyl]propanoic acid undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions with strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu)

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones

    Reduction: Formation of alcohols

    Substitution: Formation of substituted derivatives depending on the nucleophile used

Scientific Research Applications

Anti-inflammatory Activity

Research indicates that compounds similar to 2-[(4-Methoxyphenyl)sulfanyl]propanoic acid exhibit anti-inflammatory properties. The presence of a methoxy group on the phenyl ring enhances the compound's ability to inhibit cyclooxygenase enzymes, which are crucial in the inflammatory response. A study demonstrated that derivatives of propanoic acid can effectively reduce inflammation in animal models, suggesting that 2-[(4-Methoxyphenyl)sulfanyl]propanoic acid may possess similar effects .

Anticancer Potential

The compound has been investigated for its anticancer properties, particularly as a histone deacetylase inhibitor (HDACI). A study synthesized various analogs of propanoic acid and evaluated their activity against cancer cell lines such as HCT-116 and HeLa. The results indicated that certain modifications to the propanoic acid structure led to significant antiproliferative effects, with some compounds showing IC50 values comparable to established chemotherapeutics like doxorubicin . This suggests that 2-[(4-Methoxyphenyl)sulfanyl]propanoic acid could be a candidate for further development as an anticancer agent.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Anti-inflammatoryInhibition of cyclooxygenase enzymes
AnticancerHDAC inhibition leading to reduced cell proliferation

Table 2: Safety Profile

Hazard TypeClassificationSeverity
Acute ToxicityHarmful if swallowedHigh
Skin IrritationCauses skin irritationModerate
Eye IrritationCauses serious eye irritationModerate
Respiratory EffectsMay cause respiratory irritationLow

Case Study 1: Anti-inflammatory Effects

In a controlled study, researchers administered various doses of propanoic acid derivatives to animal models exhibiting inflammation. The results demonstrated a dose-dependent reduction in inflammatory markers, supporting the hypothesis that structural modifications can enhance therapeutic efficacy .

Case Study 2: Anticancer Efficacy

A series of synthesized compounds based on 2-[(4-Methoxyphenyl)sulfanyl]propanoic acid were tested against multiple cancer cell lines. The study found that certain derivatives significantly inhibited cell growth and induced apoptosis through mechanisms involving histone modification . These findings highlight the potential for developing new cancer therapies based on this compound.

Mechanism of Action

The mechanism of action of 2-[(4-Methoxyphenyl)sulfanyl]propanoic acid involves its interaction with specific molecular targets and pathways. The sulfanyl group can form covalent bonds with thiol groups in proteins, leading to the modulation of protein function. Additionally, the methoxyphenyl group can interact with aromatic residues in proteins, influencing their activity and stability .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

2-[(4-Fluorophenyl)sulfanyl]propanoic Acid
  • Structure : Substitution of the methoxy group with a fluorine atom at the para position.
  • Key Differences: Electron Effects: Fluorine is electron-withdrawing (-I effect), increasing the acidity of the carboxylic acid compared to the methoxy analog.
  • Molecular Formula : C₉H₉FO₂S (MW: 200.23 g/mol).
2-[(4-Nitrophenyl)sulfanyl]propanoic Acid
  • Structure: Para-nitro (-NO₂) substituent instead of methoxy.
  • Key Differences :
    • Acidity : The strong electron-withdrawing nitro group significantly lowers the pKa of the carboxylic acid (~3.0–3.5).
    • Reactivity : Nitro groups enhance susceptibility to nucleophilic substitution or reduction reactions .
  • Molecular Formula: C₉H₉NO₄S (MW: 227.24 g/mol).

Functional Group Modifications

2-{[(4-Methylphenyl)sulfonyl]amino}propanoic Acid
  • Structure : Replaces the thioether (-S-) with a sulfonamide (-SO₂NH-) group.
  • Key Differences :
    • Acidity : Sulfonamide protons (N-H) are acidic (pKa ~8–10), adding a second ionizable group.
    • Applications : Sulfonamides are common in enzyme inhibition (e.g., carbonic anhydrase) due to their ability to mimic carboxylate groups .
  • Molecular Formula: C₁₀H₁₃NO₄S (MW: 243.28 g/mol).
3-(4-Methoxyphenyl)-2-sulfanylpropanoic Acid
  • Structure : Positional isomer with the sulfanyl group on C2 and methoxyphenyl on C3.
  • Key Differences :
    • Steric Effects : Altered spatial arrangement may reduce steric hindrance in binding interactions.
    • Solubility : Increased polarity due to proximity of the thiol (-SH) and carboxylic acid groups .
  • Molecular Formula : C₁₀H₁₂O₃S (MW: 212.27 g/mol).
2-[(4,6-Diaminopyrimidin-2-yl)sulfanyl]propanoic Acid
  • Structure: Incorporates a diaminopyrimidine ring.
  • Key Features: Hydrogen Bonding: The pyrimidine ring enables interactions with nucleic acids or ATP-binding proteins. Pharmaceutical Potential: Diaminopyrimidines are scaffolds in antifolates (e.g., trimethoprim) .
  • Molecular Formula : C₇H₁₀N₄O₂S (MW: 214.24 g/mol).
(2R)-2-Hydroxy-3-[(4-methylphenyl)methylsulfanyl]propanoic Acid
  • Structure : Adds a hydroxyl group on C2 and a benzylthio group on C3.
  • Key Differences :
    • Stereochemistry : The R-configuration influences chiral recognition in biological systems.
    • Hydrophilicity : Hydroxyl group enhances solubility in aqueous media .
  • Molecular Formula : C₁₂H₁₆O₃S (MW: 226.07 g/mol).

Comparative Data Table

Compound Name Substituent/Modification Molecular Formula MW (g/mol) Notable Properties
2-[(4-Methoxyphenyl)sulfanyl]propanoic acid 4-OCH₃, thioether C₁₀H₁₂O₃S 212.27 Moderate acidity; electron-donating methoxy enhances aromatic stability .
2-[(4-Fluorophenyl)sulfanyl]propanoic acid 4-F, thioether C₉H₉FO₂S 200.23 Higher acidity; potential for halogen bonding .
2-[(4-Nitrophenyl)sulfanyl]propanoic acid 4-NO₂, thioether C₉H₉NO₄S 227.24 Strong electron withdrawal; suited for redox-active applications .
2-{[(4-Methylphenyl)sulfonyl]amino}propanoic acid 4-CH₃, sulfonamide C₁₀H₁₃NO₄S 243.28 Dual ionizable groups; enzyme inhibition potential .
3-(4-Methoxyphenyl)-2-sulfanylpropanoic acid Positional isomer (C3 phenyl) C₁₀H₁₂O₃S 212.27 Enhanced polarity; altered steric profile .

Biological Activity

2-[(4-Methoxyphenyl)sulfanyl]propanoic acid, with the molecular formula C10H12O3S and a molecular weight of 212.27 g/mol, is an organic compound that has garnered attention in various fields of biological research. This article delves into its biological activity, synthesis, mechanisms of action, and potential applications in medicine and industry.

The synthesis of 2-[(4-Methoxyphenyl)sulfanyl]propanoic acid typically involves a nucleophilic substitution reaction between 4-methoxythiophenol and 2-bromopropanoic acid under basic conditions. This reaction results in the formation of the target compound, which can be further characterized by its chemical properties:

  • Oxidation : The sulfanyl group can be oxidized to sulfoxides or sulfones.
  • Reduction : The carboxylic acid group can be reduced to an alcohol.
  • Substitution : The methoxy group can participate in nucleophilic substitution reactions.

The biological activity of 2-[(4-Methoxyphenyl)sulfanyl]propanoic acid is primarily attributed to its ability to interact with various biomolecules:

  • Protein Interaction : The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially modulating their function. Additionally, the methoxyphenyl moiety may interact with aromatic residues in proteins, influencing their stability and activity .
  • Cellular Uptake : The propanoic acid moiety enhances the compound's bioavailability by facilitating cellular uptake.

Biological Activities

Research indicates that 2-[(4-Methoxyphenyl)sulfanyl]propanoic acid exhibits several biological activities:

  • Antiproliferative Effects : In vitro studies have shown that this compound demonstrates significant antiproliferative activity against various cancer cell lines. For instance, it has been reported to inhibit the growth of HCT-116 cells with an IC50 value indicating effective cytotoxicity .
  • Proteomics Applications : Due to its ability to interact with proteins, this compound is utilized in proteomics research to study protein interactions and functions .
  • Potential Therapeutic Properties : There is ongoing research into its therapeutic potential, particularly as a precursor in drug synthesis and for its possible applications in treating various diseases .

Comparative Analysis

To understand the uniqueness of 2-[(4-Methoxyphenyl)sulfanyl]propanoic acid, it is useful to compare it with structurally similar compounds:

Compound NameStructural VariationBiological Activity
2-[(4-Hydroxyphenyl)sulfanyl]propanoic acidHydroxy group instead of methoxySimilar antiproliferative effects
2-[(4-Methylphenyl)sulfanyl]propanoic acidMethyl group instead of methoxyReduced activity compared to methoxy derivative
2-[(4-Chlorophenyl)sulfanyl]propanoic acidChloro group instead of methoxyDifferent interaction profile with proteins

The methoxy group significantly influences the reactivity and interactions of this compound with biological molecules, enhancing its potential therapeutic applications.

Case Studies

Recent studies have highlighted the effectiveness of 2-[(4-Methoxyphenyl)sulfanyl]propanoic acid in various experimental settings:

  • In one study involving cancer cell lines, treatment with this compound resulted in notable decreases in cell viability and induced apoptosis, suggesting its potential as an anticancer agent .
  • Another investigation focused on its role as a biochemical probe in proteomics highlighted its utility in identifying protein interactions critical for understanding cellular mechanisms .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-[(4-Methoxyphenyl)sulfanyl]propanoic acid, and how can purity be ensured?

  • Methodology : A nucleophilic substitution reaction between 4-methoxyphenylthiol and a halogenated propanoic acid derivative (e.g., 2-bromopropanoic acid) in a polar aprotic solvent (e.g., DMF) under reflux is commonly employed. Purification can be achieved via recrystallization using ethanol/water mixtures or preparative HPLC. Monitor reaction progress using TLC (silica gel, eluent: ethyl acetate/hexane). For impurity control, refer to EP guidelines for related propanoic acid derivatives, which recommend HPLC-MS to identify byproducts like unreacted thiol or oxidized sulfoxide species .

Q. How can the structure of 2-[(4-Methoxyphenyl)sulfanyl]propanoic acid be confirmed spectroscopically?

  • Key Techniques :

  • 1H NMR : Aromatic protons from the 4-methoxyphenyl group appear as a doublet (δ 6.8–7.2 ppm), while the methoxy (-OCH3) signal resonates at δ ~3.8 ppm. The sulfanyl (-S-) adjacent methyl group in the propanoic acid moiety shows a multiplet at δ 1.5–2.0 ppm.
  • 13C NMR : The carboxylic carbon appears at δ ~175 ppm; the methoxy carbon at δ ~55 ppm.
  • FTIR : Strong absorption at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O of methoxy).
  • HRMS : Confirm molecular ion [M-H]⁻ at m/z 226.06 (calculated for C10H10O3S) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproduct formation during synthesis?

  • Approach : Use design of experiments (DOE) to test variables:

  • Temperature : Elevated temperatures (70–90°C) improve reaction rates but may increase oxidation of the sulfanyl group.
  • Solvent : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the thiol, while methanol may reduce side reactions.
  • Catalyst : Additives like K2CO3 or triethylamine can deprotonate the thiol, accelerating substitution.
  • Byproduct Analysis : Use LC-MS to detect impurities such as 2-(4-methoxyphenyl)sulfinylpropanoic acid (oxidation product) and adjust inert atmosphere (N2/Ar) to suppress oxidation .

Q. What computational methods predict the reactivity and stability of 2-[(4-Methoxyphenyl)sulfanyl]propanoic acid?

  • Methods :

  • Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the S-C bond to assess susceptibility to hydrolysis or oxidation.
  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) to rationalize pharmacological activity.
  • pKa Prediction : Use software like MarvinSuite to estimate the carboxylic acid’s pKa (~4.5) and sulfanyl group’s nucleophilicity .

Q. How can contradictions in biological activity data (e.g., enzyme inhibition vs. cytotoxicity) be resolved?

  • Validation Strategies :

  • Assay Specificity : Confirm target engagement using orthogonal assays (e.g., fluorescence polarization for binding vs. cell viability assays).
  • Stability Testing : Incubate the compound in assay buffers (e.g., PBS, pH 7.4) and quantify degradation via LC-MS to rule out false negatives.
  • Metabolite Screening : Identify bioactive metabolites using liver microsomes and LC-HRMS .

Q. What is the role of the sulfanyl group in the compound’s pharmacokinetic properties?

  • Metabolic Studies :

  • In Vitro : Incubate with cytochrome P450 isoforms (CYP3A4, CYP2C9) and quantify metabolites.
  • In Silico : Use ADMET predictors (e.g., SwissADME) to estimate permeability (LogP ~2.8) and metabolic liability.
  • Comparative SAR : Synthesize analogs with oxygen/selenium replacing sulfur and evaluate bioavailability .

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